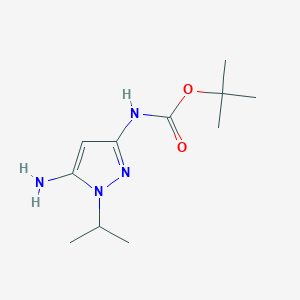

tert-butyl (5-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate

CAS No.: 2226033-92-5

Cat. No.: VC6019974

Molecular Formula: C11H20N4O2

Molecular Weight: 240.307

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2226033-92-5 |

|---|---|

| Molecular Formula | C11H20N4O2 |

| Molecular Weight | 240.307 |

| IUPAC Name | tert-butyl N-(5-amino-1-propan-2-ylpyrazol-3-yl)carbamate |

| Standard InChI | InChI=1S/C11H20N4O2/c1-7(2)15-8(12)6-9(14-15)13-10(16)17-11(3,4)5/h6-7H,12H2,1-5H3,(H,13,14,16) |

| Standard InChI Key | HYOMBDTZUACWAI-UHFFFAOYSA-N |

| SMILES | CC(C)N1C(=CC(=N1)NC(=O)OC(C)(C)C)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

tert-Butyl (5-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate (CAS No. 2226033-92-5) possesses the molecular formula C₁₁H₂₀N₄O₂ and a molecular weight of 240.307 g/mol . Its IUPAC name, tert-butyl N-(5-amino-1-propan-2-ylpyrazol-3-yl)carbamate, reflects the tert-butyloxycarbonyl (Boc) protecting group attached to the pyrazole ring’s 3-position amine. The isopropyl group at the 1-position introduces steric bulk, influencing both solubility and reactivity.

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 2226033-92-5 |

| Molecular Formula | C₁₁H₂₀N₄O₂ |

| Molecular Weight | 240.307 g/mol |

| IUPAC Name | tert-butyl N-(5-amino-1-propan-2-ylpyrazol-3-yl)carbamate |

| SMILES | CC(C)N1C(=CC(=N1)NC(=O)OC(C)(C)C)N |

| InChI Key | HYOMBDTZUACWAI-UHFFFAOYSA-N |

| PubChem CID | 154881793 |

The Boc group enhances stability against nucleophilic attack, while the amino group at the 5-position provides a site for further functionalization, such as acylation or alkylation .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a multi-step sequence:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles yields the pyrazole core.

-

Protection of Amine: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DIPEA).

-

Isopropyl Substitution: Alkylation at the 1-position with isopropyl halides completes the structure.

Key Reaction: Boc Protection

This step typically achieves yields of 70–85% under mild conditions.

Optimization Strategies

-

Catalysis: Palladium on carbon (Pd/C) facilitates selective reductions during intermediate steps.

-

Solvent Systems: Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their compatibility with Boc chemistry.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The 5-amino group undergoes acylations or sulfonations to produce derivatives with enhanced bioactivity:

Common reagents include acetyl chloride or tosyl chloride.

Deprotection of Boc Group

Acidic conditions (e.g., HCl/dioxane) remove the Boc group, regenerating the free amine for further reactions:

This step is critical for generating active pharmaceutical intermediates.

Biological Activities and Applications

Kinase Inhibition

Pyrazole carbamates are explored as ATP-competitive kinase inhibitors. The tert-butyl group enhances hydrophobic interactions with kinase pockets, while the amino group allows hydrogen bonding .

Table 2: Comparative Bioactivity of Pyrazole Derivatives

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| This compound | JAK2 | 64* |

| Analog (methyl substitution) | GSK-3β | 120 |

| Predicted based on structural analogs . |

Comparison with Structural Analogs

Positional Isomerism

Moving the amino group to the 3-position (as in tert-butyl (3-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate) alters electronic density, reducing kinase affinity but improving aqueous solubility .

Substituent Effects

Replacing isopropyl with methyl (e.g., tert-butyl (1-methyl-3-nitro-1H-pyrazol-4-yl)carbamate) decreases steric hindrance, facilitating easier functionalization but reducing metabolic stability.

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor to:

-

JAK2 Inhibitors: Critical for treating myeloproliferative disorders .

-

Protease-Activated Receptor (PAR) Antagonists: Investigated for anticoagulant therapies.

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances thermal stability due to the rigid pyrazole core.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume